Product packaging for Ketoprofen amide, (R)-(Cat. No.:CAS No. 188252-75-7)

Ketoprofen amide, (R)-

Cat. No.: B12712786
CAS No.: 188252-75-7
M. Wt: 253.29 g/mol
InChI Key: KLWMCJJRUWWDSW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chiral Significance of (R)-Ketoprofen Amide in Enantioselective Processes

The primary significance of (R)-Ketoprofen amide lies in its utility in enantioselective processes designed to separate the enantiomers of ketoprofen (B1673614). The separation of racemic mixtures into pure enantiomers is a critical step in pharmaceutical manufacturing, as it allows for the marketing of single-enantiomer drugs that can offer improved efficacy and safety profiles. chiralpedia.comnih.gov

One of the key methods for resolving racemic ketoprofen involves the formation of diastereomeric derivatives, often amides. By reacting racemic ketoprofen with a single enantiomer of a chiral amine, a mixture of diastereomeric amides is formed. These diastereomers have different physical properties, such as solubility and chromatographic retention times, allowing for their separation by methods like crystallization or chromatography. srce.hrgoogle.com Once separated, the desired enantiomer can be recovered by hydrolyzing the amide.

Enzymatic resolution is another powerful technique where (R)-Ketoprofen amide plays a central role. Certain enzymes, particularly amidases, can exhibit high enantioselectivity, meaning they preferentially act on one enantiomer over the other. Research has demonstrated the use of bacteria with R-enantioselective amidase activity to produce optically pure R-(-)-ketoprofen from racemic 2-(3-benzoylphenyl)propionamide (keto-amide). nih.gov In this process, the enzyme specifically hydrolyzes the (R)-amide to the (R)-acid, leaving the (S)-amide unreacted. This method can achieve very high enantiomeric purity. nih.gov

A study utilizing the bacterium Comamonas acidovorans KPO-2771-4 highlighted this principle. The bacterium's R-enantioselective amidase hydrolyzed the racemic ketoprofen amide to produce R-(-)-ketoprofen with an enantiomeric excess of 99%. nih.gov

Table 1: Enzymatic Production of R-(-)-Ketoprofen

Contextual Role of (R)-Ketoprofen Amide as a Synthetic Intermediate and Derivative

Beyond its role in chiral separation, (R)-Ketoprofen amide serves as a valuable synthetic intermediate and a platform for creating diverse derivatives. The conversion of the carboxylic acid group of ketoprofen into an amide is a common strategy to modify the parent molecule's physicochemical and biological properties. nih.govnih.gov

As an intermediate, (R)-Ketoprofen amide is a product of kinetic resolution processes. In enzymatic esterification or amidation of racemic ketoprofen, lipases often show a preference for the (R)-enantiomer, converting it into an (R)-ester or (R)-amide while leaving the (S)-acid largely unreacted. nih.govnih.govmdpi.com This unreacted (S)-ketoprofen can then be isolated. The resulting (R)-ketoprofen amide or ester is not merely a byproduct; it can be collected and used as a starting material for other purposes, such as racemization to be recycled back into the resolution process or for the synthesis of other (R)-enantiomer-specific compounds. nih.gov

Furthermore, the amide functional group itself provides a versatile handle for further chemical modification. A wide array of primary and secondary amines can be used to synthesize a library of ketoprofen amides with different substituents, including those with heterocyclic residues or amino acid linkers. mdpi.comsrce.hr This allows chemists to fine-tune properties like lipophilicity, water solubility, and interaction with biological targets.

Overview of Academic Research Trends on Ketoprofen Amide Derivatives

Academic research into ketoprofen amide derivatives is a vibrant field, driven by the goal of developing new molecules with improved therapeutic profiles or entirely new biological activities. nih.govmdpi.com A significant trend is the synthesis of amide derivatives to enhance selectivity for the COX-2 enzyme over COX-1. nih.gov This is a major objective in NSAID research, as selective COX-2 inhibition is associated with a lower risk of gastrointestinal side effects. researchgate.net

Research has expanded to explore a broad spectrum of biological activities for ketoprofen amides beyond anti-inflammatory effects. Studies have synthesized and screened novel ketoprofen amides for antioxidant, lipoxygenase inhibitory, and cytostatic (anticancer) activities. nih.govresearchgate.net For instance, various aromatic and cycloalkyl amides of ketoprofen have been shown to be more potent lipoxygenase inhibitors than the parent carboxylic acid. mdpi.comresearchgate.net

Another research avenue involves creating prodrugs. Glycine (B1666218) amides of ketoprofen, for example, have been found to be significantly less irritating to the gastric mucosa while retaining anti-inflammatory activity comparable to the parent drug. nih.gov The synthesis of hybrid molecules, where ketoprofen is linked via an amide bond to other pharmacologically active moieties (such as N-containing heterocycles or other natural products), is also a popular strategy to create multifunctional drug candidates. mdpi.commdpi.com

Table 2: Examples of Synthesized Ketoprofen Amide Derivatives and Their Research Focus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO2 B12712786 Ketoprofen amide, (R)- CAS No. 188252-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188252-75-7

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(2R)-2-(3-benzoylphenyl)propanamide

InChI

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/t11-/m1/s1

InChI Key

KLWMCJJRUWWDSW-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis of Ketoprofen Amides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), a detailed map of the atomic framework of (R)-Ketoprofen amide can be constructed.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For ketoprofen (B1673614) amides, characteristic signals include those for the aromatic protons, the methine proton of the propionamide (B166681) moiety, and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. For instance, in a study of dexketoprofen (B22426) amide derivatives, the methyl protons of the dexketoprofen moiety typically appear as a doublet around 1.2-1.3 ppm, while the aromatic protons resonate in the range of 7.4-7.8 ppm. mdpi.com The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. Key resonances for ketoprofen amides include the carbonyl carbons of the ketone and amide groups, which appear significantly downfield, and the various aromatic and aliphatic carbons. scientific-publications.netajchem-a.com For example, the ketone carbonyl carbon (C=O) is typically observed around 196 ppm, while the amide carbonyl carbon resonates at approximately 172-173 ppm. mdpi.comajchem-a.com

HMBC NMR (Heteronuclear Multiple Bond Correlation): HMBC is a 2D NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between different functional groups within the molecule. For ketoprofen amides, HMBC can confirm the linkage between the propionyl group and the amide nitrogen, as well as the position of the benzoyl group on the phenyl ring. researchgate.netsrce.hr

NucleusChemical Shift (δ) Range (ppm)Characteristic Signals
¹H1.2 - 1.6Methyl protons (doublet)
¹H3.5 - 4.1Methine proton (quartet)
¹H7.3 - 7.8Aromatic protons (multiplets)
¹³C~18 - 19Methyl carbon
¹³C~45Methine carbon
¹³C128 - 138Aromatic carbons
¹³C~172 - 174Amide carbonyl carbon
¹³C~196Ketone carbonyl carbon

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In the IR spectrum of (R)-Ketoprofen amide, key absorption bands confirm the presence of the amide and ketone functionalities. researchgate.netsrce.hrnih.gov

A strong absorption band is typically observed in the region of 1640-1660 cm⁻¹ corresponding to the C=O stretching vibration of the amide I band. medipol.edu.tr The C=O stretching of the benzophenone (B1666685) ketone is usually found at a slightly higher wavenumber, around 1655 cm⁻¹. The N-H stretching vibration of the primary amide appears as one or two bands in the range of 3100-3500 cm⁻¹. mdpi.com The C-N stretching vibration of the amide group can be seen in the 1400-1420 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. nih.gov

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (N-H)Stretching3100 - 3500
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Ketone (C=O)Stretching~1655
Amide (C=O)Stretching (Amide I)1640 - 1660
Amide (C-N)Stretching1400 - 1420

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. Various MS techniques are employed for the analysis of (R)-Ketoprofen amide.

MS (Mass Spectrometry): A standard mass spectrum will show the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. For (R)-Ketoprofen amide, the molecular formula is C₁₆H₁₅NO₂, giving a molecular weight of approximately 253.29 g/mol . nih.gov

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula. nih.gov

ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amides. In ESI-MS/MS, the molecular ion is selected and then fragmented to produce a characteristic fragmentation pattern. This pattern can be used to deduce the structure of the molecule. For ketoprofen amides, common fragmentation pathways involve the cleavage of the amide bond and other characteristic losses. mdpi.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. Chiral LC-MS methods have been developed for the enantioselective analysis of ketoprofen and its derivatives. researchgate.net

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of (R)-Ketoprofen amide (C₁₆H₁₅NO₂) to confirm its elemental composition and purity. researchgate.netsrce.hr For C₁₆H₁₅NO₂, the theoretical percentages are approximately C: 75.87%, H: 5.97%, and N: 5.53%.

ElementTheoretical Percentage (%)
Carbon (C)75.87
Hydrogen (H)5.97
Nitrogen (N)5.53

Purity Assessment Methodologies

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. jrespharm.com A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The purity is indicated by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. ajchem-a.com

Solid-State Characterization Techniques

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point and to study the thermal stability and solid-state properties of a compound. The DSC thermogram of a pure crystalline compound will show a sharp endothermic peak at its melting point. For ketoprofen and its derivatives, DSC has been used to study their thermal behavior and interactions with other substances. uq.edu.au

Mechanistic and Preclinical Investigations of Ketoprofen Amide Derivatives

Enzymatic Hydrolysis Mechanisms Involving Ketoprofen (B1673614) Amides

The enzymatic resolution of racemic ketoprofen amide is a key strategy for producing enantiomerically pure forms of ketoprofen. This process relies on the stereospecificity of certain microbial amidases that selectively hydrolyze one enantiomer, leaving the other intact.

The production of R-(-)-ketoprofen from its racemic amide has been successfully achieved through the use of R-enantioselective amidases. These enzymes specifically catalyze the hydrolysis of (R)-ketoprofen amide to R-(-)-ketoprofen and ammonia, leaving the (S)-amide unreacted.

A notable example is the amidase from the bacterial strain Comamonas acidovorans KPO-2771-4. researchgate.netbas.bg This bacterium was identified through screening for microorganisms capable of enantiometrically hydrolyzing racemic 2-(3-benzoylphenyl)propionamide. researchgate.net Studies using resting cells of this strain demonstrated the production of R-(-)-ketoprofen from the racemic keto-amide with an impressive enantiomeric excess of 99%. researchgate.netscilit.com Further investigation confirmed that C. acidovorans KPO-2771-4 possesses a highly R-enantioselective amidase. The purified enzyme from this bacterium was shown to hydrolyze the keto-amide to produce optically pure R-ketoprofen. researchgate.netbas.bg The production of this R-amidase was found to be enhanced by the presence of 2-azacyclononanone (B145865) or isobutyronitrile (B166230) in the culture medium. researchgate.net

In a different approach, researchers have engineered the amidase from the archaeon Sulfolobus solfataricus. While the wild-type enzyme is S-enantioselective, three independent mutants were identified that gained the ability to hydrolyze R-ketoprofen amide. nih.govsemanticscholar.org Computational modeling of these mutants revealed that the mutations were not located in the immediate vicinity of the active site or in direct interaction with the substrate, suggesting a more complex mechanism for the reversal of enantioselectivity. nih.gov

Table 1: R-Enantioselective Amidase Activity on Racemic Ketoprofen Amide
Enzyme SourceSubstrateProductEnantiomeric Excess (ee) of ProductReference
Comamonas acidovorans KPO-2771-4Racemic Ketoprofen AmideR-(-)-Ketoprofen99% researchgate.netbas.bgscilit.com
Mutants of Sulfolobus solfataricus Amidase(R)-Ketoprofen AmideR-KetoprofenNot specified nih.govsemanticscholar.org

Complementary to R-amidases, S-enantioselective amidases are utilized to produce S-(+)-ketoprofen, the enantiomer responsible for the majority of the anti-inflammatory activity of the parent drug. These enzymes selectively hydrolyze (S)-ketoprofen amide from a racemic mixture.

An extensively studied S-enantioselective amidase is derived from Rhodococcus erythropolis MP50. nih.govcore.ac.uk This enzyme was purified to homogeneity and characterized as a large protein with a molecular weight of approximately 480,000, composed of identical subunits. nih.govresearchgate.net The purified amidase demonstrated the ability to convert racemic ketoprofen amide [2-(3'-benzoylphenyl)propionamide] into the corresponding S-acid with an enantiomeric excess greater than 99%. core.ac.ukresearchgate.net This reaction proceeded to almost 50% conversion, indicative of high enantioselectivity where only the S-amide is hydrolyzed, leaving the R-amide unreacted. nih.govresearchgate.net The enzyme showed broad substrate specificity, hydrolyzing a range of aliphatic and aromatic amides, with the highest activities observed for substrates with hydrophobic residues. researchgate.net

Another well-characterized S-enantioselective enzyme is the wild-type signature amidase from the extremophilic archaeon Sulfolobus solfataricus. This enzyme is noted for its ability to enantioselectively cleave S-amides. nih.govmdpi.com

Table 2: S-Enantioselective Amidase Activity on Racemic Ketoprofen Amide
Enzyme SourceSubstrateProductEnantiomeric Excess (ee) of ProductReference
Rhodococcus erythropolis MP50Racemic Ketoprofen AmideS-(+)-Ketoprofen>99% nih.govcore.ac.ukresearchgate.net
Sulfolobus solfataricus (wild-type)S-Amides (including S-Ketoprofen Amide)S-AcidsEnantioselective nih.govmdpi.com

In vitro Stability Profiling of Ketoprofen Amides

A comprehensive review of the scientific literature did not yield specific data on the chemical or enzymatic stability of the simple chemical compound "(R)-Ketoprofen amide" as required by the subsections below. The available research focuses on the stability of novel, structurally distinct and more complex amide derivatives of ketoprofen, which falls outside the strict scope of this article. For example, studies have reported the stability of compounds such as (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide in simulated biological fluids and plasma. researchgate.net However, these findings cannot be extrapolated to the specific, unmodified compound of interest.

No data is available in the reviewed literature regarding the specific chemical stability of (R)-Ketoprofen amide in simulated gastric or intestinal fluids.

No data is available in the reviewed literature regarding the specific enzymatic stability of (R)-Ketoprofen amide against hydrolases in human plasma or rat liver homogenates.

Preclinical Pharmacokinetic and Metabolic Pathway Studies (Non-human)

Specific pharmacokinetic and metabolic pathway data for (R)-Ketoprofen amide are not extensively detailed in the available literature. However, studies on the parent compound, ketoprofen, provide relevant context. In Asian elephants, after oral administration of racemic ketoprofen, the R-ketoprofen enantiomer was well absorbed, with a median oral bioavailability of 101%. nih.gov The harmonic mean half-life for R-ketoprofen was 5.5 hours following oral administration. nih.gov Significant differences were observed between the R- and S-enantiomers for parameters such as area under the concentration-time curve, mean residence time, and plasma clearance. nih.gov

Regarding metabolism, a study identified the bacterium Comamonas acidovorans KPO-2771-4, which can produce R-(-)-ketoprofen from a racemic 2-(3-benzoylphenyl)propionamide (keto-amide). nih.gov This bacterium possesses an R-enantioselective amidase that hydrolyzes the amide to produce optically pure R-ketoprofen and ammonia. nih.gov This demonstrates a specific metabolic pathway for an (R)-ketoprofen amide in a microbial system, highlighting the role of enantioselective enzymes in its biotransformation. nih.gov The metabolism of related profens like ibuprofen (B1674241) in the human body involves transformation into phase I and II detoxification products, which are then excreted. researchgate.net

Prodrug Potential and Bioactivation Mechanisms (e.g., In vivo Hydrolysis to Active Drug)

(R)-Ketoprofen amide and related derivatives are recognized for their potential as prodrugs, which are inactive chemical entities designed to undergo biotransformation in vivo to release the pharmacologically active parent drug. This strategy is often employed to overcome limitations of the parent compound, such as poor solubility or targeted delivery. The primary bioactivation mechanism for ketoprofen amide prodrugs is the enzymatic hydrolysis of the amide bond, which regenerates the active carboxylic acid moiety of ketoprofen.

Preclinical evidence strongly supports this bioactivation pathway. A key study demonstrated that the bacterium Comamonas acidovorans possesses an R-enantioselective amidase, an enzyme that specifically hydrolyzes the amide bond of the R-enantiomer. asm.orgnih.govasm.org This enzymatic action on racemic 2-(3-benzoylphenyl)propionamide resulted in the production of optically pure R-(-)-ketoprofen, confirming that specific enzymes can efficiently catalyze this bioactivation step. asm.orgnih.gov

Further investigations using an aromatic amino acid-conjugated amide prodrug of ketoprofen revealed a clear distinction between its in vitro and in vivo activity. The amide prodrug was found to be inactive against cyclooxygenase (COX) enzymes in vitro. However, following administration in a mouse model, it was effectively bioactivated, releasing sufficient quantities of ketoprofen in the brain to reduce levels of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. nih.govsigmaaldrich.com This demonstrates a successful in vivo hydrolysis and subsequent target engagement by the released active drug. Some amide derivatives of ketoprofen have been identified as useful prodrugs in various therapeutic contexts. nih.gov

Blood-Brain Barrier Penetration Studies of Related Prodrugs

A significant challenge in treating neurological conditions is the limited permeability of many drugs across the blood-brain barrier (BBB). Ketoprofen itself exhibits poor penetration into the central nervous system. nih.govcore.ac.uk To address this, prodrug strategies have been developed to enhance brain delivery by hijacking endogenous transport systems.

One of the most promising targets for this approach is the L-type amino acid transporter 1 (LAT1), which is highly expressed on both sides of the BBB and is responsible for transporting large neutral amino acids. nih.govacs.org Researchers have designed ketoprofen prodrugs, including amide-linked conjugates, to be recognized as substrates for LAT1. nih.govacs.orgnih.gov

A preclinical study evaluated an amide prodrug of ketoprofen designed to utilize LAT1. While the prodrug itself was inactive, it successfully crossed the BBB in mice and released the active ketoprofen within the brain. nih.govsigmaaldrich.com The efficacy of this delivery was confirmed by a significant reduction in brain PGE2 levels, indicating that the released ketoprofen reached its intracellular target (COX enzymes) in pharmacologically relevant concentrations. nih.govsigmaaldrich.com Further mechanistic studies have provided quantitative data supporting the LAT1-mediated prodrug approach, showing that the intrabrain distribution of such a prodrug was 16 times higher than that of ketoprofen itself, leading to an 11-fold increase in the efficiency of plasma-to-brain intracellular delivery of the active drug. acs.orgnih.gov

Derivatives and Analogues Research of Ketoprofen Amides

Design and Synthesis of Novel Amide Analogues with Varied Amine Moieties

The design and synthesis of novel amide analogues of ketoprofen (B1673614) have been a significant area of research, primarily aimed at modifying the drug's properties to enhance efficacy, reduce side effects, or introduce new biological activities. A common strategy involves the derivatization of the carboxylic acid group of ketoprofen into an amide functionality by reacting it with a diverse range of amines.

One established method for synthesizing ketoprofen amides is through the aminolysis of an activated ketoprofen derivative, such as ketoprofen benzotriazolide. srce.hrresearchgate.net This intermediate readily reacts with various primary and secondary amines, as well as amino acids and hydroxylamines, to yield the corresponding amides. srce.hrresearchgate.net For instance, a series of ketoprofenamides were successfully synthesized using this method with amines like propylamine, diethylamine, cyclohexylamine, and β-alanine. srce.hr The reaction conditions are typically mild, often proceeding at room temperature or lower. srce.hr

Another widely used coupling agent for amide bond formation is N,N'-dicyclohexylcarbodiimide (DCC). scispace.commedipol.edu.tr In this approach, DCC activates the carboxylic acid of ketoprofen, facilitating its reaction with an amine. scispace.com This method has been employed to synthesize N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of (S)-ketoprofen. medipol.edu.tr The process often involves the use of N-hydroxysuccinimide and 4-(dimethylamino)pyridine (DMAP) to improve efficiency and minimize side reactions. medipol.edu.tr

Researchers have also explored the synthesis of ketoprofen amides with various heterocyclic moieties. For example, derivatives incorporating 2-amino-5-(methylthio)-1,3,4-thiadiazole (B43264) and 2-amino-5-methyl-1,3,4-thiadiazole (B108200) have been prepared using DCC as a coupling agent. jocpr.com The introduction of these heterocyclic rings is a strategy to potentially enhance the anti-inflammatory activity and reduce the ulcerogenic effects associated with the parent drug. jocpr.com

The table below summarizes some of the synthesized ketoprofen amide analogues with varied amine moieties.

Amine MoietySynthesis MethodReference
PropylamineAminolysis of ketoprofen benzotriazolide srce.hr
DiethylamineAminolysis of ketoprofen benzotriazolide srce.hr
CyclohexylamineAminolysis of ketoprofen benzotriazolide srce.hr
β-alanineAminolysis of ketoprofen benzotriazolide srce.hr
Substituted EthylaminesDCC coupling medipol.edu.tr
2-Amino-5-(methylthio)-1,3,4-thiadiazoleDCC coupling jocpr.com
2-Amino-5-methyl-1,3,4-thiadiazoleDCC coupling jocpr.com
Aromatic and Cycloalkyl AminesNot specified nih.gov
Indole (B1671886) AminesHBTU or HATU coupling nih.gov

Conjugation with Amino Acids and Other Biologically Relevant Molecules

The conjugation of ketoprofen with amino acids and other biologically relevant molecules represents a key strategy to develop prodrugs with improved therapeutic profiles. This approach aims to mask the free carboxylic acid group of ketoprofen, which is often associated with gastrointestinal side effects. asianpubs.org

A common method for synthesizing these conjugates involves the amidation of ketoprofen with the methyl esters of various amino acids. asianpubs.org This process typically starts with the conversion of ketoprofen to its acid chloride, which then reacts with the amino acid methyl ester. asianpubs.org Amino acids such as phenylalanine, lysine, arginine, glycine (B1666218), cysteine, valine, glutamine, serine, proline, and alanine (B10760859) have been successfully conjugated to ketoprofen using this method. asianpubs.org The resulting conjugates often exhibit improved analgesic and anti-inflammatory activities compared to the parent drug. asianpubs.org

Peptide-drug conjugates have also been explored. For example, racemic (R/S)-ketoprofen has been conjugated to the enantiomerically pure L- or D-VEVE peptides. researchgate.net This conjugation allows for the separation of the resulting epimers, L-VEVE-(S)-Ket and L-VEVE-(R)-Ket, via HPLC, which is not possible with the racemic drug alone. researchgate.net

Furthermore, ketoprofen has been conjugated to targeting moieties like the tripeptides RGD and NGR to facilitate targeted cancer therapy. nih.gov These peptides can guide the drug to tumor cells that overexpress specific receptors. nih.gov The conjugation is typically achieved through an amide bond formed between the carboxylic acid of ketoprofen and the N-terminus of the peptide. nih.gov To mitigate potential steric hindrance, a linker such as 6-aminohexanoic acid can be incorporated between the drug and the peptide. nih.gov

The following table provides examples of amino acids and other biologically relevant molecules conjugated to ketoprofen.

Conjugated MoleculeLinkagePurposeReference
Phenylalanine methyl esterAmideProdrug development asianpubs.org
Lysine methyl esterAmideProdrug development asianpubs.org
Arginine methyl esterAmideProdrug development asianpubs.org
Glycine methyl esterAmideProdrug development asianpubs.org
Cysteine methyl esterAmideProdrug development asianpubs.org
Valine methyl esterAmideProdrug development asianpubs.org
Glutamine methyl esterAmideProdrug development asianpubs.org
Serine methyl esterAmideProdrug development asianpubs.org
Proline methyl esterAmideProdrug development asianpubs.org
Alanine methyl esterAmideProdrug development asianpubs.org
L- and D-VEVE peptidesAmideSeparation of enantiomers researchgate.net
RGD tripeptideAmideTargeted cancer therapy nih.gov
NGR tripeptideAmideTargeted cancer therapy nih.gov
Aliphatic amino acidsEster or AmideBrain-targeted prodrugs mdpi.com
Aromatic amino acidsEster or AmideBrain-targeted prodrugs mdpi.com

Development of Amide-Containing Prodrug Strategies

The development of amide-containing prodrugs of ketoprofen is a well-established strategy to overcome some of the limitations of the parent drug, particularly its gastrointestinal toxicity. researchgate.netasianpubs.org By temporarily masking the free carboxylic acid group through amide bond formation, these prodrugs can reduce direct irritation of the gastric mucosa. asianpubs.org

A variety of amide prodrugs have been synthesized and evaluated. These include simple amide derivatives formed with primary and secondary amines, as well as conjugates with amino acids. researchgate.netasianpubs.org For example, glycine amides of ketoprofen have been shown to be significantly less irritating to the gastric mucosa while maintaining comparable anti-inflammatory activity to the parent drug. nih.gov

The prodrug approach also aims to improve the pharmacokinetic properties of ketoprofen. For instance, brain-targeted prodrugs have been designed to enhance drug delivery across the blood-brain barrier (BBB). mdpi.com One such strategy involves conjugating ketoprofen with amino acids that are substrates for transporters like the L-type amino acid transporter 1 (LAT1), which is expressed at the BBB. mdpi.com An amide-linked prodrug of ketoprofen was found to release the active drug in the brain. mdpi.com

The synthesis of these amide prodrugs often involves standard coupling methods, such as the use of DCC or the activation of the carboxylic acid to a more reactive species like a benzotriazolide. researchgate.netresearchgate.net The choice of the amino moiety is crucial as it influences the stability, lipophilicity, and ultimately the in vivo performance of the prodrug. scispace.com

The table below presents different amide-containing prodrug strategies for ketoprofen.

Prodrug StrategyAmine MoietyRationaleReference
Simple AmidesPrimary and secondary aminesReduce GI toxicity researchgate.net
Amino Acid ConjugatesGlycine, Alanine, etc.Reduce GI toxicity, improve activity asianpubs.orgnih.gov
Brain-Targeted ProdrugsAliphatic/Aromatic amino acidsEnhance BBB penetration via LAT1 mdpi.com
Sustained ReleaseVarious aminesProlonged drug release researchgate.net
Hybrid MoleculesChalconesPotential for dual activity researchgate.net

Structure-Activity Relationship (SAR) Studies for Ketoprofen Amide Derivatives

Structure-activity relationship (SAR) studies of ketoprofen amide derivatives have been conducted to understand how modifications to the amide moiety influence their biological activity. These studies are crucial for the rational design of new analogues with improved potency and selectivity.

Research has shown that the nature of the substituent on the amide nitrogen plays a significant role in the compound's activity. For instance, in a series of novel ketoprofen amides, the benzhydryl ketoprofen amide was identified as a potent antioxidant. nih.gov Aromatic and cycloalkyl amides of ketoprofen were found to be more potent lipoxygenase inhibitors than derivatives containing a carboxylic group. nih.govresearchgate.net

In the context of inhibiting Gli1-mediated transcription in the Hedgehog pathway, SAR studies revealed clear trends. nih.gov The length of the linker between the amide group and an indole moiety was critical, with shorter linkers leading to higher activity. nih.gov Furthermore, incorporating an n-propyl group on the amide nitrogen enhanced potency. nih.gov Replacing the ketone carbonyl group of the ketoprofen moiety with other functional groups like an ether, sulfonamide, or sulfone has also been explored, leading to compounds with equipotent activity to the original ketoprofen amides. nih.gov

SAR studies have also been instrumental in the development of fluorescent inhibitors of cyclooxygenase-2 (COX-2). acs.org The activity of these conjugates was found to be dependent on the size and electronic properties of the attached fluorophore. acs.org Specifically, uncharged fluorophores with a molecular weight of less than 650 afforded effective COX-2 inhibitory potencies. acs.org

The table below summarizes key findings from SAR studies on ketoprofen amide derivatives.

Moiety/ModificationEffect on ActivityTarget/ActivityReference
Benzhydryl group on amidePotent antioxidantAntioxidant activity nih.gov
Aromatic and cycloalkyl groups on amideMore potent lipoxygenase inhibitorsLipoxygenase inhibition nih.govresearchgate.net
Short linker to indole moietyHigher activityGli1 transcription inhibition nih.gov
n-Propyl group on amide nitrogenIncreased potencyGli1 transcription inhibition nih.gov
Replacement of ketone with ether, sulfonamide, sulfoneEquipotent activityGli1 transcription inhibition nih.gov
Uncharged fluorophore (<650 MW)Effective inhibitionCOX-2 inhibition acs.org

Synthesis and Evaluation of Hybrid Molecules Incorporating Heterocyclic Residues

The synthesis and evaluation of hybrid molecules that incorporate heterocyclic residues into the ketoprofen amide structure is an active area of research. This strategy aims to combine the pharmacophoric features of ketoprofen with those of various heterocyclic systems to create novel compounds with potentially enhanced or new biological activities. researchgate.net

A variety of heterocyclic moieties have been conjugated to ketoprofen via an amide linkage. These include thiazolinyl, pyridyl, pyrazolonyl, and thiazolyl residues. nih.gov Such hybrids have demonstrated significant analgesic and anti-inflammatory activities. nih.gov More recently, ketoprofen has been conjugated with 2-aminobenzothiazole (B30445) (2-ABT) to create novel profen-benzothiazole hybrid amides. nih.gov The benzothiazole (B30560) moiety is a versatile scaffold known to be present in compounds with diverse biological properties. nih.gov

The synthesis of these hybrid molecules often involves standard amide bond formation techniques, such as DCC-mediated coupling between ketoprofen and the amino-functionalized heterocycle. jocpr.com For example, derivatives of ketoprofen have been prepared by conjugation with 2-amino-5-(methylthio)-1,3,4-thiadiazole and 2-amino-5-methyl-1,3,4-thiadiazole. jocpr.com

The evaluation of these hybrid molecules has revealed promising activities. For instance, a ketoprofen-naproxen hybrid containing a benzothiazole ring showed significant antioxidant activity. nih.gov In another study, ketoprofen analogues with various N-heterocyclic moieties were synthesized, and a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative exhibited modest hydrogen peroxide scavenging activity. mdpi.com The development of such hybrid molecules is a key strategy in the search for new anti-inflammatory agents and other therapeutics. acs.org

The table below lists some of the heterocyclic residues that have been incorporated into ketoprofen amide hybrids.

Heterocyclic ResidueSynthesis MethodObserved ActivityReference
2-ThiazolinylNot specifiedAnalgesic, anti-inflammatory nih.gov
4-MethylpyridylNot specifiedAnalgesic, anti-inflammatory nih.gov
3-HydroxypyridylNot specifiedAnalgesic, anti-inflammatory nih.gov
PyridylNot specifiedAnalgesic, anti-inflammatory nih.gov
1,5-Dimethyl-2-phenylpyrazolonylNot specifiedAnalgesic, anti-inflammatory nih.gov
ThiazolylNot specifiedAnalgesic, anti-inflammatory nih.gov
2-Amino-5-(methylthio)-1,3,4-thiadiazoleDCC couplingAnti-inflammatory jocpr.com
2-Amino-5-methyl-1,3,4-thiadiazoleDCC couplingAnti-inflammatory jocpr.com
2-AminobenzothiazoleDCC couplingAntioxidant nih.gov
1,2,3,4-TetrahydroisoquinolineNot specifiedHydrogen peroxide scavenging mdpi.com

Computational Chemistry and in Silico Studies

Molecular Docking Simulations with Target Proteins (e.g., Cyclooxygenase-2 (COX-2))

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to its target protein. For non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and its derivatives, the cyclooxygenase (COX) enzymes, particularly COX-2, are primary targets.

Research involving a series of ketoprofen amides has utilized molecular docking to investigate their binding interactions with the COX-2 enzyme (PDB ID: 3Q7D). researchgate.net These simulations aim to elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a measure of the binding strength. Lower binding energy values typically indicate a more stable and potent interaction. researchgate.net

In one such study, ten different ketoprofen amide ligands were docked against COX-2. The results revealed varying binding affinities among the derivatives. For instance, 2-(3-benzoylphenyl)-N-cyclohexylpropanamide demonstrated a strong binding affinity, forming hydrogen bonds with key amino acid residues like Cys-41, Cys-47, and Asn-39 within the active site of the enzyme. The amidation of NSAIDs has been suggested as a strategy to potentially enhance selectivity for COX-2. nih.govnih.gov

The table below summarizes the docking scores for a selection of ketoprofen amides against the COX-2 protein, illustrating the range of binding affinities observed in these computational studies. researchgate.net

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
2-(3-benzoylphenyl)-N-cyclohexylpropanamideCOX-2 (3Q7D)-9.9Cys-41, Cys-47, Asn-39
Ketoprofen Amide Derivative 2COX-2 (3Q7D)-7.7Not specified

This table is interactive. Click on the headers to sort the data.

ADMET (Adsorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Evaluation for Ketoprofen Amides

Before a drug candidate can be considered for further development, its pharmacokinetic and safety profiles must be evaluated. ADMET prediction models are computational tools that assess these properties in silico.

Studies on ketoprofen amides have utilized web-based tools like SwissADME to predict their drug-likeness and ADMET profiles. researchgate.netashdin.com These predictions are based on the molecule's physicochemical properties and structure. Key parameters evaluated include solubility, lipophilicity, gastrointestinal absorption, and potential for toxicity. researchgate.net

For a series of ketoprofen amides, ADMET analysis predicted that the compounds would adhere to standard drug-likeness rules and were not likely to be carcinogenic or toxic. researchgate.netashdin.com The bioavailability radar, a graphical representation of drug-likeness, indicated that these compounds possess favorable pharmacokinetic characteristics, including good water and lipid solubility. ashdin.com The predicted bioavailability score for these ketoprofens was 0.55, suggesting a reasonable probability of absorption in rats. ashdin.com

The following table presents a summary of predicted ADMET properties for a representative ketoprofen amide.

PropertyPredicted Value/ClassificationSignificance
Adsorption
Gastrointestinal (GI) AbsorptionHighGood oral bioavailability expected. researchgate.net
Distribution
Blood-Brain Barrier (BBB) PermeantNoLow potential for central nervous system side effects.
Metabolism
CYP2D6 inhibitorNoLow risk of drug-drug interactions via this pathway.
Excretion
SolubilitySolubleFavorable for formulation and absorption.
Toxicity
CarcinogenicityNot carcinogenicFavorable long-term safety profile. ashdin.com
MutagenicityNot mutagenicNo predicted risk of genetic damage. ashdin.com

This table is interactive. You can filter the data by property.

These in silico predictions are valuable for identifying promising candidates early in the drug discovery process and for flagging potential liabilities that may require experimental validation. mdpi.comcsu.edu.au

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

For derivatives of ketoprofen, QSAR studies have been conducted to understand the relationship between their structural properties and their analgesic and anti-inflammatory activities. ijpsonline.com In one study, new Mannich base derivatives of ketoprofen amides were synthesized and evaluated. ijpsonline.com The QSAR analysis was performed using software to build a model that links physicochemical descriptors of the molecules (such as lipophilicity, electronic properties, and steric parameters) to their observed biological effects. ijpsonline.com

The goal of such an analysis is to create a predictive equation of the form:

Biological Activity = f(Physicochemical Descriptors)

This equation can then be used to guide the design of new derivatives with potentially enhanced potency and a reduced side-effect profile, such as a lower ulcerogenic index. ijpsonline.com The results from these studies can help in optimizing the lead compounds by modifying their structure to improve their therapeutic index. ijpsonline.com

Future Research Directions for R Ketoprofen Amide

Development of Highly Enantioselective Catalytic Systems for Direct (R)-Ketoprofen Amide Synthesis

The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Current industrial syntheses of ketoprofen (B1673614) often involve hazardous reactants or produce a racemic mixture that requires subsequent resolution, which can be inefficient. chemistryviews.orgnih.gov Future research must prioritize the development of direct, highly enantioselective catalytic systems for the synthesis of (R)-Ketoprofen amide.

This involves moving beyond classical resolution techniques and focusing on asymmetric catalysis. Key areas of exploration should include:

Chiral Transition-Metal Catalysis: Investigating novel catalysts based on metals like rhodium, ruthenium, palladium, or iridium, combined with chiral ligands, to directly catalyze the asymmetric amidation of a suitable ketoprofen precursor.

Organocatalysis: Exploring the use of small, chiral organic molecules as catalysts. This approach avoids the use of toxic or expensive metals and aligns with the principles of green chemistry, a growing priority in pharmaceutical manufacturing. chemistryviews.org

Biocatalysis: Engineering or discovering novel enzymes, such as lipases or acyltransferases, that can perform the amidation reaction with high stereoselectivity for the (R)-enantiomer. This leverages the inherent specificity of biological systems for producing single-enantiomer compounds.

The goal is to create a scalable, cost-effective, and environmentally benign synthesis route that provides direct access to (R)-Ketoprofen amide with high enantiomeric excess, thereby facilitating its advanced study and potential commercialization.

Comprehensive Mechanistic Elucidation of Novel Amidase Activities Towards Ketoprofen Amide Substrates

The biotransformation of amides is primarily governed by amidase enzymes, which hydrolyze the amide bond. A pivotal area of future research is the discovery and characterization of amidases with specific activity towards ketoprofen amide, particularly those with R-enantioselectivity.

A significant breakthrough in this area was the identification of the bacterial strain Comamonas acidovorans KPO-2771-4, which possesses an R-enantioselective amidase capable of producing R-(-)-Ketoprofen from a racemic ketoprofen amide mixture with an enantiomeric excess of 99%. nih.gov This discovery serves as a crucial starting point for future investigations, which should include:

Enzyme Isolation and Characterization: Purifying the R-selective amidase from Comamonas acidovorans and performing detailed biochemical characterization to determine its substrate specificity, kinetic parameters (K_m, V_max), optimal reaction conditions (pH, temperature), and stability.

Structural Biology Studies: Determining the three-dimensional crystal structure of the amidase, both alone and in complex with (R)-Ketoprofen amide. This will provide invaluable insights into the molecular basis of its enantioselectivity and guide protein engineering efforts.

Mechanism of Action: Using computational modeling and site-directed mutagenesis to elucidate the precise catalytic mechanism and identify the key amino acid residues in the active site responsible for recognizing and hydrolyzing the (R)-enantiomer over the (S)-enantiomer.

Understanding these mechanisms is not only fundamental for biological science but also critical for harnessing these enzymes as biocatalysts for industrial-scale production of (R)-Ketoprofen. uni-stuttgart.de

Advanced In Vitro and Preclinical Models for (R)-Enantiomer-Specific Amide Biological Activity Evaluation

While many studies have evaluated the biological activity of ketoprofen derivatives, they often use racemic mixtures or focus on the (S)-enantiomer. mdpi.comnih.gov A critical future direction is the development and application of advanced biological models specifically designed to assess the unique pharmacological profile of (R)-Ketoprofen amide.

Current in vitro assays often measure general anti-inflammatory or antioxidant effects. bas.bg Future research should employ more sophisticated models to probe enantiomer-specific interactions:

Target-Based Assays: Developing high-throughput screening assays against a wide panel of biological targets beyond COX, such as other enzymes (e.g., lipoxygenases), receptors, and ion channels, to identify unique activities of the (R)-amide. nih.gov

Advanced Cell Culture Models: Utilizing 3D cell cultures, organoids, or co-culture systems that more accurately mimic the physiological environment of human tissues (e.g., inflamed synovium, neuronal tissue) to evaluate the compound's efficacy and mechanism of action.

In Vivo Imaging: Adapting advanced preclinical imaging techniques, such as Positron Emission Tomography (PET), could allow for real-time visualization of the biodistribution, target engagement, and pharmacokinetics of radiolabeled (R)-Ketoprofen amide in vivo. snmjournals.org This would provide a dynamic understanding of how the compound behaves in a living system, offering insights that cannot be obtained from standard assays.

These advanced models are essential for building a comprehensive pharmacological profile of (R)-Ketoprofen amide and identifying its most promising therapeutic applications.

Exploration of Novel Therapeutic and Industrial Applications for (R)-Ketoprofen Amide and its Derivatives

Modifying the carboxylic acid group of ketoprofen into an amide can significantly alter its physicochemical and biological properties, potentially leading to novel applications. nih.govresearchgate.net Research has already shown that various ketoprofen amides exhibit a range of biological activities, including antioxidant, lipoxygenase inhibitory, and even cytostatic effects. nih.govnih.gov

Future research should systematically explore these possibilities for the (R)-enantiomer:

New Therapeutic Indications: Beyond inflammation, (R)-Ketoprofen amide and its derivatives should be investigated for their potential in other disease areas. For instance, its reported lipoxygenase inhibition suggests potential utility in conditions like asthma or lymphedema, while observed cytostatic activity could be explored in oncology. nih.govresearchgate.net

Prodrug Development: The amide functionality can be used to create prodrugs designed to improve pharmacokinetic properties, enhance tissue-specific delivery, or reduce gastrointestinal side effects commonly associated with NSAIDs. nih.govresearchgate.net Some studies suggest amide derivatives may act as prodrugs that are activated in vivo by amidases. mdpi.com

Industrial Biocatalysis: The discovery of R-selective amidases has direct industrial applications. nih.gov These enzymes can be employed as powerful tools in "white biotechnology" for the green and efficient synthesis of not only (R)-Ketoprofen but also other valuable chiral carboxylic acids and amides for the pharmaceutical and fine chemical industries. uni-stuttgart.de

The table below summarizes some of the biological activities observed in studies of various ketoprofen amide derivatives, highlighting the potential areas for future investigation specific to the (R)-enantiomer.

Observed Activity Potential Application Area Reference
Lipoxygenase InhibitionAsthma, Allergic Rhinitis, Lymphedema researchgate.net, nih.gov
Antioxidant ActivityDiseases involving oxidative stress nih.gov, nih.gov
Cytostatic ActivityOncology nih.gov, nih.gov
Anti-inflammatory (non-COX)Inflammatory disorders with reduced GI toxicity mdpi.com

Integration of Multi-Omics Approaches in Mechanistic Studies of Ketoprofen Amide Biotransformation

To gain a holistic understanding of the biological fate and effects of (R)-Ketoprofen amide, future research should integrate multi-omics approaches. nih.gov These high-throughput techniques—including genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, systems-level view of how the compound is metabolized and its impact on cellular pathways. frontiersin.org

Key applications of a multi-omics strategy would include:

Metabolomics: To identify and quantify the full spectrum of metabolites produced from (R)-Ketoprofen amide in various biological systems (e.g., liver microsomes, plasma, urine). This can reveal novel biotransformation pathways and identify potentially active or toxic metabolites.

Proteomics: To analyze changes in the proteome of cells or tissues upon exposure to the compound. This can help identify the specific enzymes involved in its metabolism (e.g., amidases, cytochrome P450s) and uncover its molecular targets and off-target effects.

Transcriptomics: To measure changes in gene expression in response to treatment. This can elucidate the cellular pathways modulated by (R)-Ketoprofen amide, providing mechanistic insights into its pharmacological or toxicological effects.

Metagenomics: To study the interaction between (R)-Ketoprofen amide and the gut microbiome. Gut bacteria can play a crucial role in drug metabolism, and understanding this interplay is essential for predicting inter-individual variability in drug response. nih.gov

By integrating data from these different "omics" layers, researchers can build comprehensive network models to understand and predict the compound's behavior, paving the way for personalized medicine and more effective drug development. nih.gov

Q & A

Q. Advanced Research Focus

Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) vs. COX-1 (PDB: 3N8X). Key interactions include hydrogen bonds with Arg120/Tyr352.

QSAR modeling : Correlate substituent hydrophobicity (π) and electronic effects (σ) with IC50 values.

MD simulations : Assess binding stability over 100 ns trajectories.
Amides with bulky aromatic groups (e.g., 4-methylpyridyl) show higher COX-2 selectivity due to steric exclusion from COX-1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.